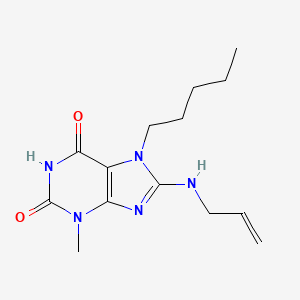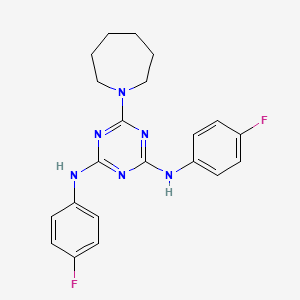
8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids, as well as in other organisms . This compound is part of a broader class of xanthine derivatives, which are known for their stimulant and bronchodilator effects .
Vorbereitungsmethoden
The synthesis of 8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione involves several steps. One common method includes the reaction of 8-amino-1,3-dimethyl-3,4,5,7-tetrahydro-1H-purine-2,6-dione with allyl bromide under basic conditions . The reaction is typically carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Analyse Chemischer Reaktionen
8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other xanthine derivatives.
Biology: The compound is studied for its potential effects on various biological pathways, including its role as a phosphodiesterase inhibitor.
Industry: The compound is used in the development of pesticides and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione involves its interaction with adenosine receptors and inhibition of phosphodiesterase enzymes. By blocking adenosine receptors, it increases alertness and reduces fatigue. Inhibition of phosphodiesterase leads to increased levels of cyclic AMP, resulting in bronchodilation and other physiological effects .
Vergleich Mit ähnlichen Verbindungen
8-Allylamino-3-methyl-7-pentyl-3,7-dihydro-purine-2,6-dione can be compared with other xanthine derivatives such as:
Caffeine: Known for its stimulant effects, caffeine is widely consumed in beverages like coffee and tea.
Theophylline: Used as a bronchodilator in the treatment of asthma and other respiratory conditions.
Theobromine: Found in cocoa and chocolate, it has mild stimulant and diuretic effects.
These compounds share similar structures and mechanisms of action but differ in their potency and specific applications .
Eigenschaften
Molekularformel |
C14H21N5O2 |
|---|---|
Molekulargewicht |
291.35 g/mol |
IUPAC-Name |
3-methyl-7-pentyl-8-(prop-2-enylamino)purine-2,6-dione |
InChI |
InChI=1S/C14H21N5O2/c1-4-6-7-9-19-10-11(16-13(19)15-8-5-2)18(3)14(21)17-12(10)20/h5H,2,4,6-9H2,1,3H3,(H,15,16)(H,17,20,21) |
InChI-Schlüssel |
QUIRACCDAZCGGN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCN1C2=C(N=C1NCC=C)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Benzylpiperidin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15031835.png)
![2-(4-Chlorophenyl)-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15031847.png)
![1-{2-imino-3-[2-(piperidin-1-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}-3-(4-methylphenoxy)propan-2-ol](/img/structure/B15031850.png)

![Ethyl 5-[(2,5-dimethylphenyl)methoxy]-2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate](/img/structure/B15031859.png)
![2-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B15031866.png)
![3-[4-(difluoromethoxy)phenyl]-3-hydroxy-1-phenyl-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B15031877.png)
![9-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15031878.png)
![4-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B15031879.png)

![5-(4-Chlorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B15031891.png)
![(5E)-1-(4-methylphenyl)-5-{[1-(prop-2-en-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B15031896.png)
![4-(3-benzyl-4-oxo-1,3-thiazolidin-2-yl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}benzamide](/img/structure/B15031902.png)
![Methyl 5-cyano-4-(2-ethoxyphenyl)-6-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B15031916.png)
